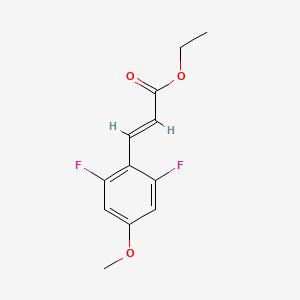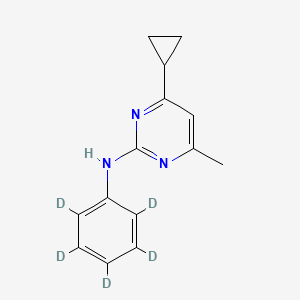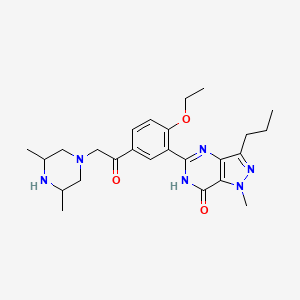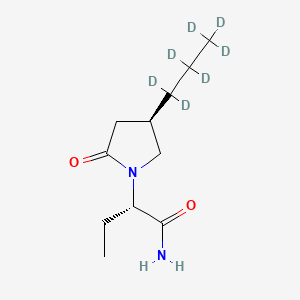
Brivaracetam-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brivaracetam-d7 is an anticonvulsant used for the treatment of partial-onset seizures . It functions by binding to synaptic vesicle glycoprotein 2A (SV2A) in the brain . The chemical name for Brivaracetam-d7 is (S)-2- (®-2-Oxo-4- (propyl-d7)pyrrolidin-1-yl)butanamide .
Synthesis Analysis
The synthesis of Brivaracetam involves various synthetic strategies . One of the reported methods begins with ®-methyl-2-bromobutanoate with HCl salt of methyl 3-(aminomethyl)hexanoate in the presence of K2CO3 .Molecular Structure Analysis
The molecular structure of Brivaracetam has been analyzed using various techniques such as LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR .Chemical Reactions Analysis
Brivaracetam undergoes various chemical reactions during its synthesis . The reaction takes place with S-2-aminobutyramide in basic media, affording a racemic mixture of brivaracetam .Physical And Chemical Properties Analysis
Brivaracetam has specific physical and chemical properties that have been analyzed using various methods . An isocratic reverse phase HPLC-UV method was developed for the determination of Brivaracetam in the presence of its related impurities and degradation products .Applications De Recherche Scientifique
Brivaracetam (BRV) is a novel high-affinity synaptic vesicle protein 2A ligand and has been investigated for the treatment of epilepsy. It has shown efficacy and safety in adults with uncontrolled partial-onset seizures (Biton et al., 2014).
Brivaracetam-d7 was used as an internal standard in developing a simplified method for measuring brivaracetam plasma concentrations, applicable to therapeutic drug monitoring in epilepsy patients (Mohamed et al., 2020).
Studies have shown that brivaracetam differentially affects voltage-gated sodium currents without impairing sustained repetitive firing in neurons, suggesting its potential mechanism of action in epilepsy treatment (Niespodziany et al., 2014).
The pharmacokinetic properties of brivaracetam, including its rapid absorption and elimination, were characterized, indicating its potential for use in epilepsy treatment (Rolan et al., 2008).
Brivaracetam was also found to have anti-ictogenic and antiepileptogenic properties in rats, further supporting its use in epilepsy treatment (Dupuis et al., 2015).
Another study on brivaracetam's pharmacokinetics and CNS pharmacodynamics in healthy men provided insights into its safety and tolerability, which is crucial for its clinical application (Stockis et al., 2016).
Brivaracetam's potential use in status epilepticus was explored in a retrospective single-center study, indicating its efficacy in this emergency setting (Kalss et al., 2018).
A systematic review of intravenous brivaracetam in the treatment of status epilepticus highlighted its clinical efficacy and tolerability (Brigo et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[(4R)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m1/s1/i1D3,3D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYKRHVOOPPJKU-BZCIRLGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brivaracetam-d7 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)
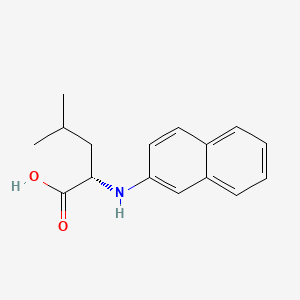

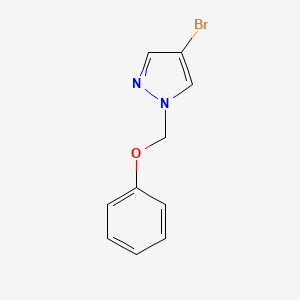

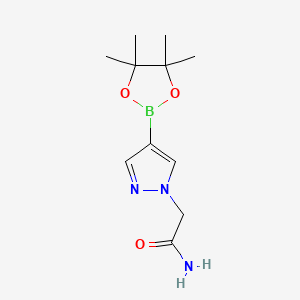

![7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B569041.png)
